While the exact molecular structure of telratolimod is proprietary, it is known to possess a hydrophobic long chain that contributes to its pharmacokinetic properties, particularly the slow release from the injection site. This structural feature is crucial for maintaining therapeutic levels of the drug over time . The compound belongs to a class of imidazoquinoline derivatives, which are recognized for their ability to activate TLR7 and TLR8.
Telratolimod primarily undergoes hydrolysis as part of its activation mechanism. This reaction enables the release of active moieties that are responsible for TLR activation. The interaction with TLR7 and TLR8 leads to downstream signaling pathways that culminate in the production of pro-inflammatory cytokines and chemokines, which are essential for mounting an effective immune response against tumors .
The mechanism of action for telratolimod involves its binding to TLR7 and TLR8 on antigen-presenting cells. Upon binding, it activates the MyD88-dependent signaling pathway, which results in:
This cascade ultimately enhances the activation and proliferation of cytotoxic T lymphocytes and other immune cells that target cancer cells .
Telratolimod is primarily researched for its applications in cancer immunotherapy. Its ability to activate TLR7 and TLR8 positions it as a promising candidate for enhancing anti-tumor immunity. Clinical trials are exploring its use in combination with other therapies, such as programmed cell death protein 1 inhibitors, to improve treatment outcomes in patients with various malignancies . Additionally, it may serve as an adjuvant in vaccine formulations aimed at eliciting robust immune responses against tumors.
Telratolimod (MEDI9197; 3M-052) is a synthetic imidazoquinoline derivative with the systematic name N-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)stearamide. Its molecular formula is C₃₆H₅₉N₅O₂, yielding a molecular weight of 593.89 g/mol [1] [8] [10]. The structure integrates two pharmacologically significant domains:
The imidazoquinoline moiety features a fused tricyclic system with an amino group at the 4-position, critical for receptor interaction. The extended alkyl chain (18-carbon) enables embedding into lipid bilayers or hydrophobic carriers, significantly altering biodistribution compared to non-lipidated analogs [4] [10]. Crystallographic studies confirm that the molecule adopts a bent conformation, positioning the polar quinoline ring and the hydrophobic tail for optimal engagement with TLR7/8 binding pockets [6].
Table 1: Structural Components of Telratolimod
Region | Chemical Substructure | Functional Role |
---|---|---|
Core | Imidazoquinoline | TLR7/8 agonism |
Linker | Butyloxy chain | Spatial separation of core and lipid |
Lipid moiety | Stearamide (C₁₈H₃₅O) | Membrane anchoring, sustained release |
Synthesis: Telratolimod is synthesized through a multi-step sequence:
Stability: The compound exhibits sensitivity to oxidative degradation due to the electron-rich quinoline ring. Accelerated stability studies show:
Telratolimod acts as a dual agonist for TLR7 and TLR8, albeit with distinct activation profiles:
Mechanistically, Telratolimod binds endosomal TLR7/8, provoking dimerization and recruitment of the adaptor protein MyD88. This initiates two signaling branches:
Notably, TLR8 activation by Telratolimod reverses immunosuppression by inhibiting regulatory T cells (Tregs), a unique advantage over TLR7-selective agonists [6] [9]. In HEK293 reporter cells, Telratolimod-induced IL-8 secretion is abolished by TLR7/8 knockout, confirming receptor specificity [10].
Table 2: Cytokine Induction Profile in Human Immune Cells
Cell Type | Key Cytokines Induced | Primary TLR Target |
---|---|---|
Plasmacytoid DCs | IFN-α, IP-10 | TLR7 |
Myeloid DCs | TNF-α, IL-12, IL-1β | TLR8 |
Monocytes | TNF-α, IL-6, CCL3 | TLR8 |
Telratolimod’s pharmacokinetics diverge markedly from non-lipidated agonists like resiquimod:
Resiquimod: Rapid systemic absorption (Tₘₐₓ = 2–4 hrs) leads to widespread distribution and dose-limiting cytokine release [7].
Metabolism & Clearance:
Resiquimod: Extensively metabolized by hepatic CYP450 isoforms (CYP3A4), generating active metabolites that prolong immune activation [7].
Sustained Release Systems:
Table 3: Pharmacokinetic Comparison with Resiquimod
Parameter | Telratolimod | Resiquimod |
---|---|---|
LogP | 8.2 | 1.9 |
Plasma t₁/₂ | >24 hrs (formulation-dependent) | 1.5–3 hrs |
Key Metabolites | Stearic acid, deacylated derivative | Hydroxylated imidazoquinolines |
Tumor Retention | 70–90% at 72 hrs | <10% at 24 hrs |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7